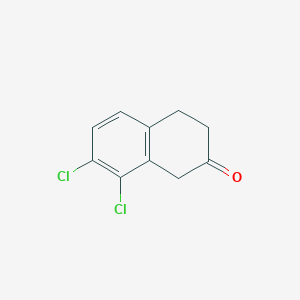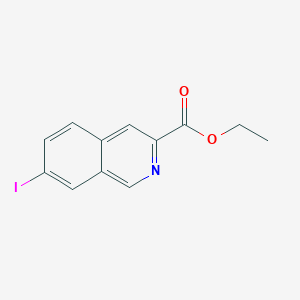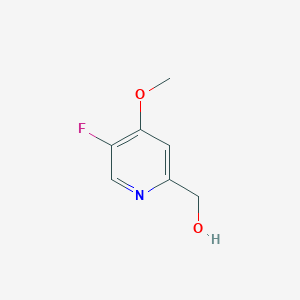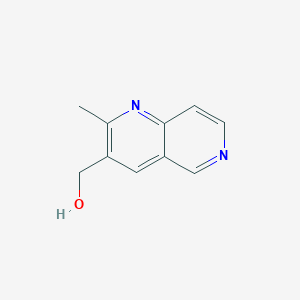![molecular formula C15H12Br2N2 B13666115 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is an organic compound that features a dibromophenyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed double annulation reaction with arynes to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of iodinated or other substituted derivatives.
科学研究应用
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine: This compound also features a dibromophenyl group and has been studied for its biological activities.
2,4-dibromoanisole: Another dibrominated compound used in organic synthesis.
Uniqueness
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its dual pyrrole rings and dibromophenyl group provide a versatile framework for further chemical modifications and applications.
属性
分子式 |
C15H12Br2N2 |
|---|---|
分子量 |
380.08 g/mol |
IUPAC 名称 |
2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H12Br2N2/c16-10-4-1-5-11(17)14(10)15(12-6-2-8-18-12)13-7-3-9-19-13/h1-9,15,18-19H |
InChI 键 |
GRKNTEQTCVUHNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)C(C2=CC=CN2)C3=CC=CN3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)





![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)



